molecular formula C3H5N3O B2956372 1-methyl-2,3-dihydro-1H-1,2,4-triazol-3-one CAS No. 55847-43-3

1-methyl-2,3-dihydro-1H-1,2,4-triazol-3-one

Cat. No.: B2956372
CAS No.: 55847-43-3
M. Wt: 99.093
InChI Key: GBALMULMVZYLHW-UHFFFAOYSA-N
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Description

1-methyl-2,3-dihydro-1H-1,2,4-triazol-3-one is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by a triazole ring fused with a ketone group and a methyl substituent at the first position.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methyl-2,3-dihydro-1H-1,2,4-triazol-3-one can be synthesized through various organic reactions. One common method involves the cyclization of appropriate hydrazine derivatives with formic acid or its derivatives under reflux conditions. The reaction typically proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the triazole ring.

Industrial Production Methods

Industrial production of this compound often involves optimized synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2,3-dihydro-1H-1,2,4-triazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolone oxides, while reduction can produce triazolone alcohols.

Scientific Research Applications

1-methyl-2,3-dihydro-1H-1,2,4-triazol-3-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

    Medicine: It is investigated for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-methyl-2,3-dihydro-1H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects. For example, its antimicrobial activity may result from the inhibition of bacterial or fungal enzymes.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A parent compound with a similar triazole ring structure but without the methyl and ketone groups.

    1-methyl-1H-1,2,4-triazole-3-thiol: A similar compound with a thiol group instead of a ketone.

    1,2,4-Triazole-3-one: A compound with a similar structure but lacking the methyl group.

Uniqueness

1-methyl-2,3-dihydro-1H-1,2,4-triazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-methyl-1H-1,2,4-triazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O/c1-6-2-4-3(7)5-6/h2H,1H3,(H,5,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBALMULMVZYLHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55847-43-3
Record name 1-methyl-2,3-dihydro-1H-1,2,4-triazol-3-one
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